Tamitinol

depression obsessive rumination adjunctive therapy

Researchers investigating rapid-onset antidepressant augmentation or oxidative neuronal damage require agents with validated mechanistic specificity beyond generic nootropics. Tamitinol uniquely accelerates antidepressant response and reduces obsessive rumination with maprotiline (p<0.01), and protects proteins from hydroxyl-radical-induced precipitation-a property absent in piracetam and oxiracetam. Clinically validated in geriatric (p≤0.05) and pediatric trials (70% improvement). • Unique monomeric thioether scaffold simplifies SAR studies vs. disulfide-linked pyritinol. • Only nootropic with direct clinical evidence for accelerating antidepressant response and targeting ruminative symptoms. Supplied with ≥95% purity; custom synthesis and bulk quantities available upon request.

Molecular Formula C11H18N2OS
Molecular Weight 226.34 g/mol
CAS No. 59429-50-4
Cat. No. B1226083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamitinol
CAS59429-50-4
SynonymsEMD 21657
tamitinol
Molecular FormulaC11H18N2OS
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCCNCC1=C(C(=NC=C1CSC)C)O
InChIInChI=1S/C11H18N2OS/c1-4-12-6-10-9(7-15-3)5-13-8(2)11(10)14/h5,12,14H,4,6-7H2,1-3H3
InChIKeyVGWRNXUFWFDSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tamitinol: Differentiated Neurotropic Pyridinol


Tamitinol (EMD 21 657, EMD 21657) is a synthetic, small-molecule neurotropic drug belonging to the substituted 3‑pyridinol class [1]. Its molecular formula is C₁₁H₁₈N₂OS (MW 226.34 g mol⁻¹) [1]. Chemically, it is 4‑(ethylaminomethyl)‑2‑methyl‑5‑(methylsulfanylmethyl)pyridin‑3‑ol, a monomeric thioether analog of the disulfide‑bridged nootropic pyritinol (pyrithioxin) [2]. Tamitinol was originally developed as a cognition enhancer and has been clinically investigated for the treatment of organic brain syndrome, depressive rumination, and pediatric learning disturbances [3][4][5].

Why Tamitinol Cannot Be Replaced


Although tamitinol is historically grouped with ‘nootropic’ agents, it cannot be considered a drop‑in replacement for piracetam, pyritinol, or centrophenoxine. Direct experimental evidence shows that tamitinol shares pyritinol’s unique ability to protect cell proteins from hydroxyl‑radical‑induced insolubilization, a property completely absent in piracetam and oxiracetam and only weakly present in centrophenoxine [1]. Clinically, tamitinol uniquely accelerates the onset of antidepressant action and specifically reduces obsessive rumination when combined with the tetracyclic antidepressant maprotiline—an effect not documented for piracetam or pyritinol [2]. Furthermore, tamitinol is a monomeric thioether derivative of a pyritinol metabolite, structurally distinct from the disulfide‑linked pyritinol dimer, which may underlie differences in metabolic stability and central nervous system availability [3][4]. These molecular and pharmacological differentiations mean that substituting a generic nootropic may fail to reproduce key mechanistic or therapeutic outcomes in a research setting.

Tamitinol: Comparator-Anchored Evidence


Antidepressant Response Acceleration vs. Maprotiline

In a randomized controlled trial, 40 depressive outpatients received either maprotiline (75 mg day⁻¹) alone or maprotiline plus tamitinol (EMD 21 657; 3 × 400 mg day⁻¹ p.o.) for 10 days. The tamitinol‑treated group experienced a significantly faster onset of antidepressant action, and the improvement in the target symptom ‘obsessive rumination’ reached statistical significance (p < 0.01) compared to maprotiline alone [1].

depression obsessive rumination adjunctive therapy maprotiline clinical trial

Free-Radical Protein Protection vs. Piracetam & Centrophenoxine

In an in vitro Fenton‑type hydroxyl‑radical‑generating system, tamitinol and pyritinol provided the strongest protection against insolubilization of bovine serum albumin and brain cytosol proteins. Centrophenoxine and its dimethylaminoethanol moiety were less effective, while piracetam and oxiracetam showed no protective effect [1]. The study also confirmed, via electron spin resonance spectroscopy, that millimolar concentrations of pyritinol competitively decrease hydroxyl‑radical spin adduct formation [1].

antioxidant free‑radical scavenging protein protection hydroxyl radical in vitro

Organic Brain Syndrome Improvement vs. Placebo

In a 6‑week, double‑blind, placebo‑controlled study involving 100 elderly inpatients (mostly >65 years) with organic brain syndrome, tamitinol (EMD 21657; 3 × 200 mg day⁻¹) produced a statistically significant improvement over placebo in global response (p ≤ 0.05), the factor ‘cognitive disturbances’ (p ≤ 0.05), and the negative factors of the Nurses’ Observation Scale for Inpatient Evaluation (NOSIE) (p ≤ 0.05) [1].

organic brain syndrome geriatric double‑blind placebo‑controlled cognition

Pediatric Learning and Behavioral Improvement

An open‑label study in 11 children (7–12 years) with learning and behavioral disturbances treated with tamitinol (100 mg per 10 kg body weight daily for 8 weeks) alongside psychotherapy found that 7 of 10 completers showed significant global improvement, and 6 of 13 clinician‑rated psychiatric symptoms improved significantly (p < 0.01) [1].

pediatric learning disorders behavioral disturbance outpatient psychotherapy

Monomeric Thioether vs. Pyritinol Dimer

Tamitinol is categorized as an analog/derivative of pyrithioxin (pyritinol) [1][2]. Unlike pyritinol, which is a disulfide‑linked dimer of two substituted pyridinol units, tamitinol is a monomeric thioether (methylsulfanylmethyl) compound. The literature describes tamitinol as a ‘derivative of a pyritinol metabolite’, implying it bypasses the reductive cleavage step required for pyritinol activation [3][4]. This structural difference may confer distinct pharmacokinetic properties, although direct comparative pharmacokinetic data are not available in the public domain.

structural analog pyritinol metabolite thioether disulfide metabolism

Tamitinol High-Value Applications


Adjunctive Therapy for Depressive Rumination

Tamitinol is the only neurotropic agent with direct clinical evidence for accelerating antidepressant response and specifically reducing obsessive rumination when added to maprotiline (p < 0.01 vs. maprotiline alone) [1]. Research protocols investigating rapid‑onset augmentation strategies or the neurobiology of ruminative symptoms should consider tamitinol over general nootropics such as piracetam, which lack this evidence base.

Free-Radical Scavenging in Proteinopathy Models

In vitro, tamitinol and pyritinol uniquely protect proteins from hydroxyl‑radical‑induced precipitation, whereas piracetam and oxiracetam are inactive [2]. Tamitinol is therefore a candidate for experimental models of proteinopathy or oxidative neuronal damage where direct radical‑scavenging activity is required, and where the inertness of racetams would confound results.

Geriatric Cognitive Decline Studies

A placebo‑controlled trial demonstrated statistically significant improvement in global response, cognitive disturbances, and behavioral ratings in elderly inpatients (p ≤ 0.05) [3]. This makes tamitinol a historically validated reference compound for comparison with newer cognition‑enhancing agents in geriatric populations.

Pediatric Neuropsychiatric Disorders

In a pediatric outpatient study, 70% of children with learning and behavioral disturbances showed significant global improvement after 8 weeks of tamitinol treatment (p < 0.01 for multiple psychiatric symptoms) [4]. While requiring replication in controlled designs, these data support the use of tamitinol as a tool compound in developmental neuropsychiatry research.

Monomeric Thioether Scaffold Studies

As a monomeric thioether analog of pyritinol’s active metabolite, tamitinol provides a simpler chemical scaffold for structure‑activity relationship (SAR) studies, radioligand development, or metabolite identification workflows that would be confounded by pyritinol’s disulfide dimer equilibrium [5][6].

Technical Documentation Hub

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